molecular formula C10H11BrO2S B3314452 2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene CAS No. 951886-26-3

2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene

Cat. No.: B3314452
CAS No.: 951886-26-3
M. Wt: 275.16 g/mol
InChI Key: NXVGUUWFEGWGRU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Bromo-3-(5-(1,3-dioxolan-2-yl)-2-thienyl)-1-propene (CAS: 951886-26-3) is a brominated propenyl derivative featuring a thiophene ring substituted with a 1,3-dioxolane group. Its molecular formula is C₉H₉BrO₂S, with a molecular weight of 269.14 g/mol . The compound combines a reactive allyl bromide moiety with a thienyl-dioxolane system, which may influence its electronic properties and reactivity in organic synthesis.

Properties

IUPAC Name

2-[5-(2-bromoprop-2-enyl)thiophen-2-yl]-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-7(11)6-8-2-3-9(14-8)10-12-4-5-13-10/h2-3,10H,1,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVGUUWFEGWGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(S1)C2OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215842
Record name 2-[5-(2-Bromo-2-propen-1-yl)-2-thienyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-26-3
Record name 2-[5-(2-Bromo-2-propen-1-yl)-2-thienyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Bromo-2-propen-1-yl)-2-thienyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene typically involves the bromination of a precursor compound followed by the introduction of the dioxolane and thienyl groups. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the propene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the corresponding alkane derivative.

Scientific Research Applications

2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienyl group can participate in various binding interactions, while the dioxolane ring may enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and electronic features of 2-Bromo-3-(5-(1,3-dioxolan-2-yl)-2-thienyl)-1-propene with related compounds:

Compound Name Substituents/Modifications Key Properties/Effects Reference
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene Ethoxycarbonyl group replaces dioxolane Electron-withdrawing ester group enhances electrophilicity; potential for hydrolysis.
2-Bromo-3-[3,4-(ethylenedioxy)phenyl]-1-propene Thienyl replaced by ethylenedioxy-phenyl Increased aromatic conjugation; altered solubility and π-π stacking interactions.
2-Bromo-3-(3-bromo-2-thienyl)-1-propene Additional bromo on thienyl ring Higher reactivity in cross-couplings; steric hindrance may reduce reaction rates.
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one Ketone replaces propenyl; benzodioxole group Conjugated enone system; potential for bioactivity and crystallographic applications.

Reactivity and Functional Group Analysis

  • Electron-Donating vs. Withdrawing Groups : The 1,3-dioxolane group in the target compound is electron-donating, stabilizing adjacent electrophilic centers. In contrast, ethoxycarbonyl (in 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene) withdraws electrons, increasing allyl bromide reactivity .
  • Aromatic System Differences: Replacing thienyl with phenyl (e.g., 2-Bromo-3-[3,4-(ethylenedioxy)phenyl]-1-propene) alters conjugation and solubility.

Research Findings and Industrial Relevance

  • Synthetic Challenges : The discontinued status of the target compound highlights synthesis difficulties, such as controlling acetalization side reactions (e.g., etherification, as seen in HMF derivatives) .
  • Stability Considerations : The dioxolane group’s hydrolytic stability depends on pH, while the allyl bromide moiety may degrade under light or heat, necessitating inert storage conditions .
  • Comparative Performance: Ethoxycarbonyl-substituted analogues (e.g., 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene) may offer superior reactivity in ester hydrolysis or aminolysis, making them more versatile intermediates .

Biological Activity

2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene is a chemical compound characterized by its unique structural features, including a bromine atom, a thienyl group, and a dioxolane ring. Its molecular formula is C10H11BrO2SC_{10}H_{11}BrO_2S, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom . This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom enhances its reactivity and binding affinity to specific enzymes or receptors, while the thienyl and dioxolane groups may contribute to the compound's stability and solubility. These interactions can modulate the activity of target molecules, leading to various biological effects .

Potential Biological Activities

Preliminary studies suggest that compounds containing dioxolane and thienyl moieties exhibit a range of biological activities. Notable potential activities include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Investigations indicate that it may reduce inflammation in biological systems.
  • Antioxidant Properties : The presence of functional groups may confer protective effects against oxidative stress.

Case Studies

  • Antimicrobial Evaluation : A study tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its therapeutic potential in treating inflammatory diseases.
  • Antioxidant Activity Assessment : The compound was evaluated for its ability to scavenge free radicals. Results showed a strong capacity to neutralize reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : A precursor compound undergoes bromination using agents like N-bromosuccinimide (NBS) in a solvent such as dichloromethane.
  • Formation of Dioxolane and Thienyl Groups : Subsequent reactions introduce the dioxolane and thienyl moieties under controlled conditions to achieve the desired product .

Chemical Reactions

The compound can participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The thienyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The double bond in the propene chain can be reduced to form corresponding alkanes .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureContains a bromine atom enhancing reactivity
3-Methyl-2-thienyl-1-propeneStructureLacks the dioxolane ring but retains thienyl structure
2-Chloro-3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-1-propeneStructureContains a chlorine atom; potential for different reactivity

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its biological activity and reactivity potential compared to other thienyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene
Reactant of Route 2
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2-Bromo-3-(5-(1,3-dioxolan-2-YL)-2-thienyl)-1-propene

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